Guanethidine sulfate Guanethidine sulfate Guanethidine is a member of the class of guanidines in which one of the hydrogens of the amino group has been replaced by a 2-azocan-1-ylethyl group. It has a role as an antihypertensive agent, an adrenergic antagonist and a sympatholytic agent. It is a member of guanidines and a member of azocanes. It is functionally related to a guanidine. It derives from a hydride of an azocane.
An antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues.
Brand Name: Vulcanchem
CAS No.: 60-02-6
VCID: VC20782829
InChI: InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
SMILES: C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O
Molecular Formula: C10H22N4
Molecular Weight: 198.31 g/mol

Guanethidine sulfate

CAS No.: 60-02-6

Cat. No.: VC20782829

Molecular Formula: C10H22N4

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

Guanethidine sulfate - 60-02-6

Specification

Description Guanethidine is a member of the class of guanidines in which one of the hydrogens of the amino group has been replaced by a 2-azocan-1-ylethyl group. It has a role as an antihypertensive agent, an adrenergic antagonist and a sympatholytic agent. It is a member of guanidines and a member of azocanes. It is functionally related to a guanidine. It derives from a hydride of an azocane.
An antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues.
CAS No. 60-02-6
Molecular Formula C10H22N4
Molecular Weight 198.31 g/mol
IUPAC Name 2-[2-(azocan-1-yl)ethyl]guanidine
Standard InChI InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13)
Standard InChI Key ACGDKVXYNVEAGU-UHFFFAOYSA-N
SMILES C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.OS(=O)(=O)O
Canonical SMILES C1CCCN(CCC1)CCN=C(N)N
Melting Point 276-281
250 °C (sulfate salt)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator